3-Bromo-4-chloro-1H-indazole

Overview

Description

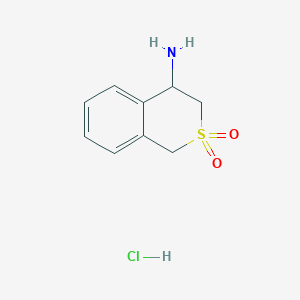

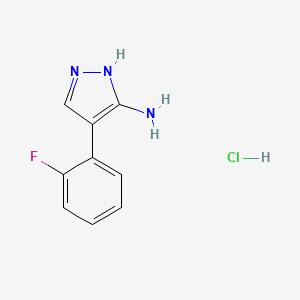

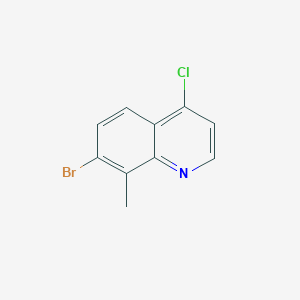

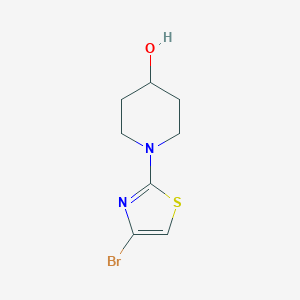

3-Bromo-4-chloro-1H-indazole is a heterocyclic aromatic organic compound . It has a molecular weight of 231.48 and its IUPAC name is this compound . It is a white solid .

Synthesis Analysis

The synthesis of 1H-indazole has been studied extensively . A new practical synthesis of 1H-indazole was presented where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed . This new mechanism is suitable for similar cyclization, and a new reaction is predicted .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C7H4BrClN2 . The InChI code for this compound is 1S/C7H4BrClN2/c8-7-6-4 (9)2-1-3-5 (6)10-11-7/h1-3H, (H,10,11) .Chemical Reactions Analysis

The synthesis of 1H-indazole involves various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Physical And Chemical Properties Analysis

This compound is a white solid with a molecular weight of 231.48 . It has a storage temperature of 0-5C and is shipped at ambient temperature .Scientific Research Applications

Chemical Synthesis and Modification

- A study by Boujdi et al. (2021) discusses a regioselective C7 bromination of 4-substituted 1H-indazole, followed by palladium-mediated Suzuki–Miyaura cross-coupling with boronic acids to produce new C7 arylated 4-substituted 1H-indazoles. This demonstrates the utility of 3-Bromo-4-chloro-1H-indazole in chemical synthesis and drug development (Boujdi et al., 2021).

- Ying et al. (2022) developed an efficient bromination protocol for indazoles, indicating the significance of brominated indazoles like this compound in the synthesis of pharmaceutical intermediates (Ying et al., 2022).

Biological Activity and Pharmacology

- Mphahlele et al. (2020) investigated the α-glucosidase inhibition and antioxidant activity of 5-bromo-3-methylindazoles, indicating the potential of brominated indazoles in medicinal chemistry, particularly in enzyme inhibition and antioxidant properties (Mphahlele et al., 2020).

- Abdelahi et al. (2021) highlighted the antileishmanial activity of 3-chloro-6-nitro-1H-indazole derivatives, demonstrating the bioactivity potential of chlorinated indazoles in combating parasitic infections (Abdelahi et al., 2021).

Green Chemistry and Environmentally Friendly Synthesis

- Devkate et al. (2021) reported a green synthesis method for substituted -1H-indazol-3-amine derivatives, emphasizing the environmental benefits of using greener methods in the synthesis of indazole derivatives (Devkate et al., 2021).

Antimicrobial and Antifungal Applications

- Panda et al. (2022) discussed the impact of the indazole scaffold as an antibacterial and antifungal agent, which includes derivatives like this compound, indicating its potential in treating infectious diseases (Panda et al., 2022).

Mechanism of Action

Target of Action

Indazole derivatives, which include 3-bromo-4-chloro-1h-indazole, have been found to exhibit a wide variety of biological activities . These activities suggest that this compound may interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in cellular processes.

Mode of Action

For instance, some indazole derivatives have been found to inhibit cyclo-oxygenase-2 (COX-2), a key enzyme involved in inflammation

Biochemical Pathways

For example, if this compound does indeed inhibit COX-2, it would affect the arachidonic acid pathway, leading to a decrease in the production of pro-inflammatory prostaglandins .

Pharmacokinetics

The compound’s molecular weight, which is 23148 , suggests that it might be well-absorbed following oral administration, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

Based on the known activities of indazole derivatives, it is possible that this compound could have anti-inflammatory effects, potentially by inhibiting the production of pro-inflammatory mediators such as prostaglandin e2 (pge2), tumor necrosis factor-alpha (tnf-α), and matrix metalloproteinase-13 (mmp-13) .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

3-bromo-4-chloro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-7-6-4(9)2-1-3-5(6)10-11-7/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQVVWXSIPZGIAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640012 | |

| Record name | 3-Bromo-4-chloro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-40-4 | |

| Record name | 3-Bromo-4-chloro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885521-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-chloro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

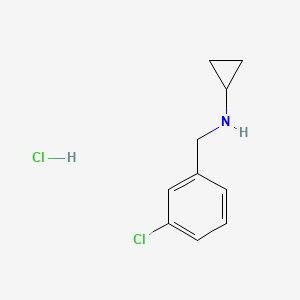

![3-[(Piperidin-3-yloxy)methyl]pyridine](/img/structure/B1371718.png)